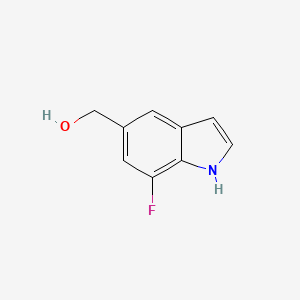
Tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl2-amino-3-(benzyloxy)propanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a benzyloxy group attached to a propanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl2-amino-3-(benzyloxy)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the protected amino acid.
Formation of the Propanoate Backbone: The propanoate backbone is formed through esterification reactions, where the carboxylic acid group of the amino acid reacts with an alcohol derivative.
Industrial Production Methods
Industrial production of ®-tert-Butyl2-amino-3-(benzyloxy)propanoate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Use of Catalysts: Catalysts are employed to enhance the reaction rate and selectivity.
Controlled Reaction Conditions: Temperature, pressure, and pH are carefully controlled to optimize the reaction efficiency.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-Butyl2-amino-3-(benzyloxy)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Nucleophiles: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with oxo groups replacing the benzyloxy group.
Reduced Derivatives: Compounds with hydroxyl groups replacing the benzyloxy group.
Substituted Derivatives: Compounds with various functional groups replacing the benzyloxy group.
Wissenschaftliche Forschungsanwendungen
®-tert-Butyl2-amino-3-(benzyloxy)propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl2-amino-3-(benzyloxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-amino-3-benzyloxy-propionic acid benzyl ester
- ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
®-tert-Butyl2-amino-3-(benzyloxy)propanoate is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets.
Eigenschaften
Molekularformel |
C14H21NO3 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-amino-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)12(15)10-17-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1 |
InChI-Schlüssel |
WXESUKBIGWUKFU-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H](COCC1=CC=CC=C1)N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(COCC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


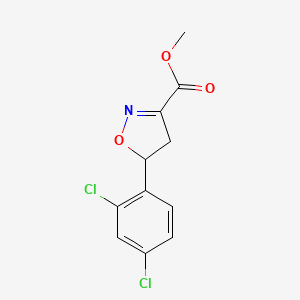
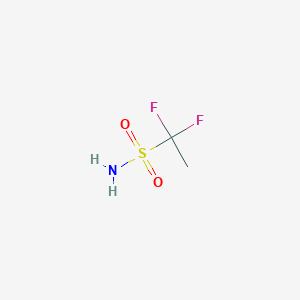

![azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate](/img/structure/B13117007.png)
![(18S)-4-methyl-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13117016.png)


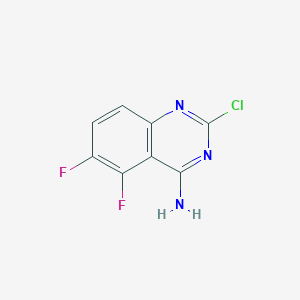
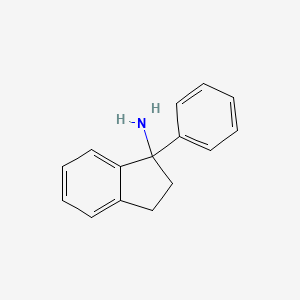

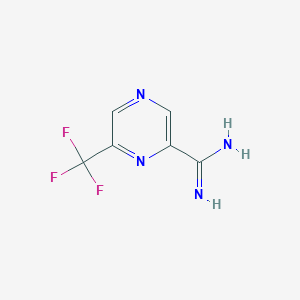
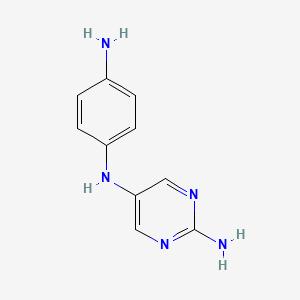
![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
